N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide
Description
This compound features a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) fused to a piperazine ring substituted with a 2-fluorophenyl group, further linked to a toluenesulfonamide (4-methylbenzenesulfonamide) via an ethyl chain. The toluenesulfonamide group may enhance metabolic stability and binding affinity, as seen in other sulfonamide-containing drugs .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4S/c1-19-6-9-21(10-7-19)35(31,32)28-17-24(20-8-11-25-26(16-20)34-18-33-25)30-14-12-29(13-15-30)23-5-3-2-4-22(23)27/h2-11,16,24,28H,12-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWAYYSETBVEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Piperazine-Sulfonamide/Benzamide Derivatives
The following table highlights key structural and functional similarities:
Key Structural and Functional Differences
- Piperazine Substitution : The target compound’s 2-fluorophenylpiperazine differs from dichlorophenyl (7o) or methoxyphenyl (74) derivatives. Fluorine’s electronegativity may enhance receptor binding compared to bulkier substituents .
- Sulfonamide vs. Amide Linkage : The toluenesulfonamide group in the target compound contrasts with pentanamide (7o) or cyclopropane carboxamide (74). Sulfonamides generally exhibit better metabolic stability than amides .
- Benzodioxole vs. Heterocyclic Cores : The benzodioxole moiety in the target compound is distinct from thiazol (74) or pyrazolo-pyrimidine () cores, which may alter solubility and target selectivity.
Bioactivity and Pharmacological Profiling
- Receptor Affinity: Piperazine derivatives (e.g., 7o) are known for dopamine D3 receptor selectivity, suggesting the target compound may share similar CNS activity .
- Kinase Inhibition : The pyrazolo-pyrimidine sulfonamide in highlights sulfonamide’s role in kinase binding, implying the target compound could modulate enzyme activity .
- Bioactivity Clustering : indicates that structural similarity correlates with bioactivity profiles. The target compound’s benzodioxole and sulfonamide groups may cluster with antipsychotics or kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for high purity?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Piperazine functionalization : Reacting 1-(2-fluorophenyl)piperazine with a benzo[d][1,3]dioxol-5-yl precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Sulfonamide coupling : Introducing the 4-methylbenzenesulfonamide group via sulfonyl chloride intermediates, requiring controlled pH (7–8) to minimize side reactions .
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) or recrystallization (e.g., CHCl₃) achieves >95% purity .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.4 ppm), piperazine signals (δ 2.6–3.5 ppm), and sulfonamide resonances (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ at m/z ~558) with fragmentation patterns matching the sulfonamide and piperazine moieties .
- Elemental Analysis : Validates stoichiometry (e.g., C: 58.2%, H: 5.4%, N: 10.1%) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer : Analogues with piperazine-sulfonamide scaffolds exhibit:
- Dopamine receptor modulation : High affinity for D3 receptors (Ki < 10 nM) via fluorophenyl-piperazine interactions .
- Antimicrobial potential : Sulfonamide derivatives show MIC values of 2–8 µg/mL against S. aureus .
- Enzyme inhibition : IC₅₀ values of 50–100 nM for carbonic anhydrase isoforms due to sulfonamide-Zn²⁺ coordination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core modifications : Replace benzo[d][1,3]dioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to assess metabolic stability .
- Piperazine substitutions : Test 2-fluorophenyl vs. 2,3-dichlorophenyl groups to evaluate receptor selectivity .
- Sulfonamide variations : Introduce trifluoromethyl or methoxy groups to enhance blood-brain barrier permeability .
- In vitro assays : Use radioligand binding (D3/D2 receptors) and functional cAMP assays to quantify potency and efficacy .
Q. How can contradictory data in receptor binding affinity assays be resolved?
- Methodological Answer : Contradictions may arise from:
- Enantiomeric impurities : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually .
- Assay conditions : Standardize buffer pH (7.4), temperature (25°C), and membrane preparation methods to reduce variability .
- Molecular docking : Validate binding modes using X-ray crystallography (SHELX-refined structures) or MD simulations to identify key residues (e.g., D3 receptor Asp110) .
Q. What computational strategies are effective for predicting off-target interactions and toxicity?
- Methodological Answer :
- Pharmacophore modeling : Use Schrödinger’s Phase to align with known GPCR ligands and flag off-target risks (e.g., 5-HT2A, α1-adrenergic receptors) .
- ADMET prediction : SwissADME and ProTox-II assess CYP450 inhibition, hERG liability, and hepatotoxicity .
- Covalent docking : Identify reactive metabolites (e.g., sulfonamide hydrolysis products) using AutoDock Vina and DFT calculations .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?
- Methodological Answer :
- Crystal growth : Slow vapor diffusion (e.g., hexane/ethyl acetate) yields diffraction-quality crystals. SHELX software refines structures with twinning or disorder .
- Thermal motion : Low-temperature data collection (100 K) reduces atomic displacement artifacts .
- Electron density maps : Resolve ambiguous regions (e.g., flexible piperazine) using iterative refinement in Phenix and omit maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
